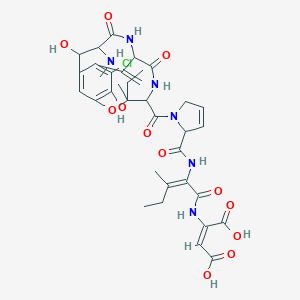

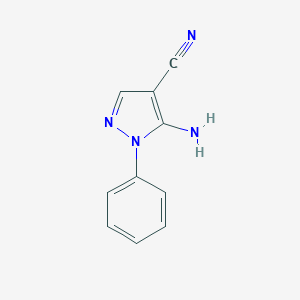

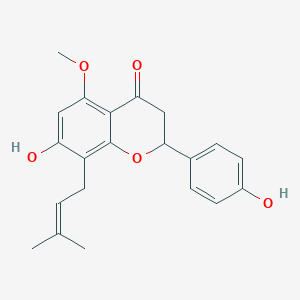

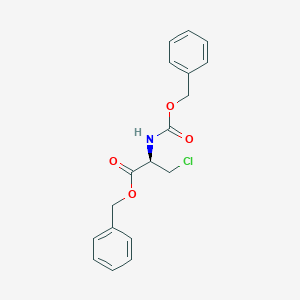

![molecular formula C39H60O12 B016519 (E)-4-[2-羟基-2-[3-羟基-4-[(4E,6E,12E,14Z)-10-羟基-3,15-二甲氧基-7,9,11,13-四甲基-16-氧代-1-氧杂环十六烷-4,6,12,14-四烯-2-基]戊烷-2-基]-5-甲基-6-丙烷-2-氧杂环-4-基]氧基-4-氧代丁-2-烯酸 CAS No. 88979-61-7](/img/structure/B16519.png)

(E)-4-[2-羟基-2-[3-羟基-4-[(4E,6E,12E,14Z)-10-羟基-3,15-二甲氧基-7,9,11,13-四甲基-16-氧代-1-氧杂环十六烷-4,6,12,14-四烯-2-基]戊烷-2-基]-5-甲基-6-丙烷-2-氧杂环-4-基]氧基-4-氧代丁-2-烯酸

描述

Bafilomycin C1 is a fungal metabolite that has been found in Streptomyces and has diverse biological activities. It inhibits the activities of vacuolar H+-ATPases (V-ATPases) and Na+/K+-ATPases in a concentration-dependent manner. Bafilomycin C1 (1 mg/ml) is active against a panel of 24 fungi in a disc assay. It inhibits angiogenesis in a chorioallantoic membrane (CAM) assay when used at concentrations of 0.03, 0.1, or 0.3 µM. Bafilomycin C1 reduces viral genome copy numbers in the culture supernatant of Vero E6 cells infected with H1N1 influenza A.

Bafilomycin C1 shares the same mode of action and activity as its more accessible A1 analogue Bafilomycin C1 is broadly active against bacteria, fungi, insects, nematodes and cestodes. Bafilomycin C1 has attracted interest as a potential antiosteoporotic agent in treating bone lytic diseases. The presence of the fumarate group has provided an ideal ligand for affinity chromatography of V-ATPase.

Bafilomycin C1 is a member of a potent family of macrocyclic lactones. Bafilomycin C1 is broadly active against bacteria, fungi, insects, nematodes and cestodes. Bafilomycin C1 has attracted interest as a potential agent for treating osteoporosis. The presence of the fumarate group provides an ideal ligand for affinity chromatography of V-ATPase.

科学研究应用

对分枝酸生物合成的抑制作用

- 与所查询化合物结构相关的化合物(Z)-二十碳五烯酸已被确定为分枝杆菌(如结核分枝杆菌)中分枝酸生物合成的抑制剂。这对于开发针对结核病的新疗法具有潜在意义 (Hartmann et al., 1994).

神经保护剂的潜力

- 一系列化合物,包括 4-芳基-2-羟基-4-氧代-2-烯酸和酯,已显示出作为犬尿氨酸-3-羟化酶的有效抑制剂的潜力。这种抑制可能在神经保护和神经退行性疾病的治疗中具有潜在应用 (Drysdale et al., 2000).

有机化合物合成中的应用

- (E)-4-[2-羟基-2-[3-羟基-4-[(4E,6E,12E,14Z)-10-羟基-3,15-二甲氧基-7,9,11,13-四甲基-16-氧代-1-氧杂环十六烷-4,6,12,14-四烯-2-基]戊烷-2-基]-5-甲基-6-丙烷-2-氧杂环-4-基]氧基-4-氧代丁-2-烯酸及其类似物的化学结构已用于合成具有潜在生物活性的各种有机化合物。这些包括抗菌、镇痛和潜在的抗真菌应用,以及新型酯和醚的开发 (Oleshchuk et al., 2019; Hanzawa et al., 2012; Čačić et al., 2006).

分子晶体中的光致发光

- 与所查询分子结构相似的化合物已用于合成表现出高度稳定光致发光的有机分子晶体,这对于材料科学和光电学具有重要意义 (Zhestkij et al., 2021).

属性

IUPAC Name |

(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,30-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDBXVQNMOTFEE-FUGNQFJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10349930 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。